![molecular formula C24H19N3O2 B11708935 1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]- CAS No. 324758-77-2](/img/structure/B11708935.png)
1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Naphtalènecarboxamide, 2-méthoxy-N-[4-(2-phényldiazényl)phényl]- est un composé organique complexe connu pour sa structure et ses propriétés uniques. Ce composé fait partie de la famille des naphtalènecarboxamides, caractérisée par la présence d'un système cyclique naphtalène et d'un groupe carboxamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-Naphtalènecarboxamide, 2-méthoxy-N-[4-(2-phényldiazényl)phényl]- implique généralement plusieurs étapes, commençant par la préparation du noyau naphtalène. Le groupe méthoxy est introduit par une réaction de méthylation, tandis que le groupe phényldiazényl est ajouté par une réaction de diazotation suivie d'un couplage avec une amine aromatique appropriée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter les réactions. Le processus peut également impliquer des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Naphtalènecarboxamide, 2-méthoxy-N-[4-(2-phényldiazényl)phényl]- subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe phényldiazényl en amine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrogène gazeux (H₂) avec un catalyseur au palladium sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl₂, Br₂) ou les nucléophiles (NH₃, OH⁻) sont utilisés dans des conditions spécifiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que la réduction peut produire des amines aromatiques.
Applications De Recherche Scientifique
Le 1-Naphtalènecarboxamide, 2-méthoxy-N-[4-(2-phényldiazényl)phényl]- a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 1-Naphtalènecarboxamide, 2-méthoxy-N-[4-(2-phényldiazényl)phényl]- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et déclenchant une cascade d'événements biochimiques. Les voies exactes dépendent de l'application spécifique et du système biologique étudié.
Mécanisme D'action
The mechanism of action of 2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-Naphtyl)-1-naphtalènecarboxamide
- N-(2-Biphénylyl)-1-naphtalènecarboxamide
- N-(1,1-Diméthyl-2-hydroxyéthyl)-2-méthoxy-1-naphtalènecarboxamide
Unicité
Le 1-Naphtalènecarboxamide, 2-méthoxy-N-[4-(2-phényldiazényl)phényl]- se distingue par la présence du groupe phényldiazényl, qui confère des propriétés électroniques et stériques uniques. Cela le rend particulièrement utile dans les applications nécessitant une réactivité et une sélectivité spécifiques.
Propriétés
Numéro CAS |
324758-77-2 |
|---|---|
Formule moléculaire |
C24H19N3O2 |
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
2-methoxy-N-(4-phenyldiazenylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c1-29-22-16-11-17-7-5-6-10-21(17)23(22)24(28)25-18-12-14-20(15-13-18)27-26-19-8-3-2-4-9-19/h2-16H,1H3,(H,25,28) |
Clé InChI |
WDAKGMYLSTYOLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)

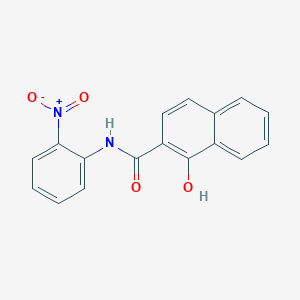
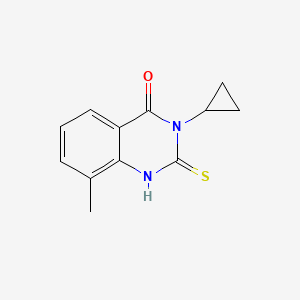
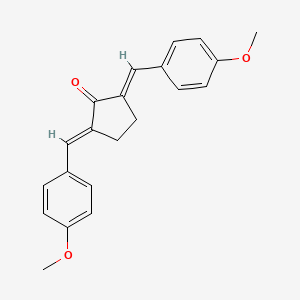
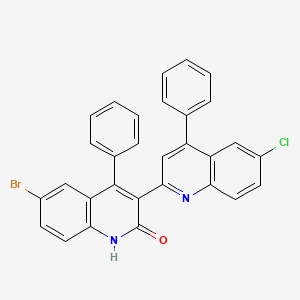
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
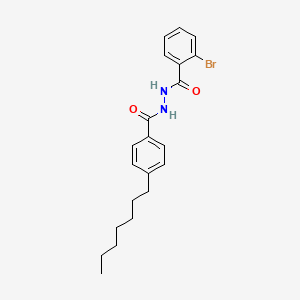
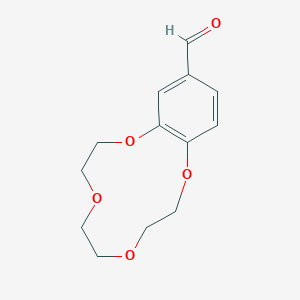
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
-](/img/structure/B11708925.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)

